N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)-2-phenylethene-1-sulfonamide
Description
N-(1,1-Dioxo-2,3-dihydro-1λ⁶-benzothiophen-3-yl)-2-phenylethene-1-sulfonamide is a sulfonamide derivative featuring a 1,1-dioxo-2,3-dihydrobenzothiophene core substituted with a styryl (2-phenylethene) group. The benzothiophene moiety is sulfur-containing, with two adjacent sulfur oxidation states contributing to its electronic properties.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S2/c18-22(19)12-15(14-8-4-5-9-16(14)22)17-23(20,21)11-10-13-6-2-1-3-7-13/h1-11,15,17H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVROBHVZFDCCFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2S1(=O)=O)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)-2-phenylethene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H13N1O3S1 |
| Molecular Weight | 263.31 g/mol |
| CAS Number | 2411239-14-8 |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its structural features, particularly the sulfonamide group and the benzothiophene core . These components allow the compound to interact with various biological targets:
- Enzyme Inhibition: The sulfonamide moiety can form hydrogen bonds with active sites on enzymes, inhibiting their activity.
- Receptor Modulation: The benzothiophene structure may interact with cellular receptors, potentially influencing signaling pathways.
Biological Activities
Research has indicated several potential biological activities for this compound:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance:
- In vitro Studies: The compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The compound's ability to inhibit cell proliferation has been investigated in several cancer cell lines:
- Case Study: A study reported that treatment with the compound resulted in a dose-dependent reduction in viability in HeLa cells (human cervical cancer cells), suggesting potential anticancer activity.
Anti-inflammatory Effects
Research indicates that compounds related to this sulfonamide may possess anti-inflammatory properties:
- Mechanism: The inhibition of pro-inflammatory cytokines was observed in cell culture models treated with the compound.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Scientific Research Applications
Organic Chemistry
N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)-2-phenylethene-1-sulfonamide serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules and is involved in various organic reactions. Its unique structure allows for diverse chemical transformations, enhancing its utility in synthetic chemistry.
Biological Studies
The compound has been studied for its potential biological activities:
- Antimicrobial Properties: Research indicates that derivatives of sulfonamides exhibit significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's sulfonamide group is essential for its bioactivity .
- Anticancer Research: Preliminary studies suggest that the compound may have anticancer properties, making it a candidate for further investigation in cancer therapeutics.
Medicinal Chemistry
Ongoing research explores the potential of this compound as a pharmaceutical intermediate. Its structural features may facilitate the development of new drugs targeting specific diseases. The compound's interaction with biological macromolecules can influence enzyme activity and receptor interactions, which are critical in drug design .
Case Study 1: Antimicrobial Activity
A study conducted on sulfonamide derivatives demonstrated that complexes formed with transition metals showed enhanced antimicrobial activity compared to their non-complexed forms. The study evaluated the minimum inhibitory concentrations (MIC) against resistant strains, revealing MIC values as low as 3.91 μM for certain derivatives . This highlights the potential of this compound in developing effective antimicrobial agents.
Case Study 2: Anticancer Potential
Research into the anticancer properties of sulfonamide derivatives indicated promising results in inhibiting tumor growth in vitro. The mechanism involves the compound's ability to induce apoptosis in cancer cells through specific molecular pathways. Further studies are required to elucidate the full extent of its therapeutic potential in oncology .
Comparison with Similar Compounds
Structural Analogs and Key Differences
Table 1: Comparative Analysis of Structural Features
Functional and Pharmacological Implications
Benzothiophene vs. Benzothiazole Cores: The target compound’s benzothiophene core shares electronic similarities with benzothiazole derivatives (e.g., ), but the sulfur oxidation state in benzothiophene may reduce basicity compared to benzothiazole. This could affect binding to biological targets like kinases or proteases .
Styryl vs. In contrast, the chloroacetamide group in ’s thiophene derivative may confer electrophilic reactivity, useful in covalent inhibitor design .
Solubility and Bioavailability: The sulfone group in all compounds improves water solubility compared to non-oxidized sulfur analogs. However, the quinoline-based analog () may exhibit lower solubility due to increased aromaticity, while the hydroxyl group in ’s compound could enhance solubility via hydrogen bonding .
Methodological Considerations
- Crystallographic Analysis: SHELX programs () are widely used for resolving crystal structures of small molecules, including sulfonamides and heterocycles.
- Synthetic Routes: The styryl sulfonamide moiety in the target compound may be synthesized via Michael addition or palladium-catalyzed coupling, paralleling methods for ’s quinoline derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
